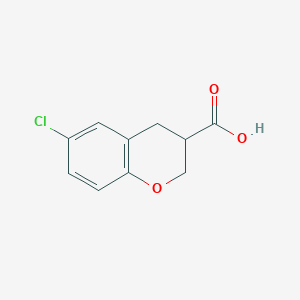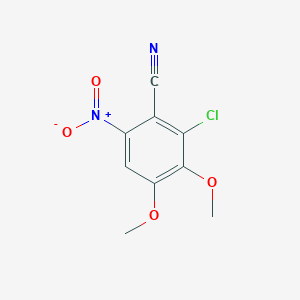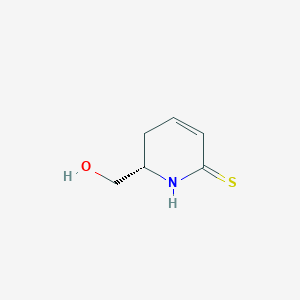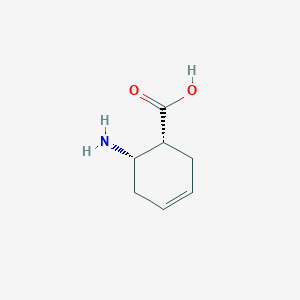![molecular formula C15H22N2O2 B068489 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide CAS No. 175203-67-5](/img/structure/B68489.png)
3-[(1-Benzylpiperidin-4-yl)oxy]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" is a chemical compound of interest in various scientific studies due to its structural complexity and potential for diverse chemical reactivity. The compound's relevance spans from its synthesis methodology to its broad spectrum of chemical and physical properties which enable its application in various fields of research.
Synthesis Analysis
The synthesis of compounds similar to "3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" often involves multi-step reactions, including the reaction of isocyanates with amines in DMF to afford corresponding ureas with high yield, as seen in the synthesis of target-oriented inhibitors of epoxide hydrolase (Butov, Burmistrov, & Danilov, 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed through various spectroscopic techniques and computational studies, including NMR, FT-IR, MS, and X-ray crystallography. These analyses provide detailed insights into the compound's conformation and electronic structure, critical for understanding its reactivity and properties (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
"3-[(1-Benzylpiperidin-4-yl)oxy]propanamide" and similar compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. Studies have shown that such compounds can undergo reactions like nucleophilic substitution, contributing to their potential as intermediates in the synthesis of biologically active molecules (Sattar et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points and solubility in water, are crucial for understanding the behavior of these compounds in different environments. These properties are influenced by the molecular structure and play a significant role in the compound's application potential (Butov, Burmistrov, & Danilov, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical reagents and conditions, are essential for tailoring the compound for specific applications. For instance, the ability to undergo specific reactions allows for the modification of the compound, enhancing its biological activity or altering its physical properties for desired applications (Rambabu et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
MMP Inhibitors for Tissue Damage
A study on 4-thiazolidinone derivatives, which are structurally similar to the query compound, demonstrated their effectiveness as MMP inhibitors, showing appreciable anti-inflammatory and potential wound healing effects. The derivatives were designed to affect the inflammatory/oxidative process, with one derivative inhibiting MMP-9 at nanomolar levels, suggesting their relevance in tissue damage and inflammatory control (Incerti et al., 2018).
Transition Metal Complexes
Research on bivalent transition metal complexes of a related propanamide compound explored their structural, spectral, and biological properties. These complexes demonstrated significant antimicrobial, antioxidant, and cytotoxic activities, highlighting the compound's versatility in coordination chemistry and potential therapeutic applications (Zaky et al., 2016).
Anticonvulsant Hybrid Compounds
A study synthesized new hybrid compounds from propanamides and butanamides, showing broad spectra of anticonvulsant activity. These hybrids, combining elements from known antiepileptic drugs, presented a significant safety profile and efficacy in preclinical seizure models, suggesting a promising avenue for the development of new antiepileptic medications (Kamiński et al., 2015).
Epoxide Hydrolase Inhibitors
Research on ureas derived from propanamides and related compounds focused on their inhibitory activity against soluble epoxide hydrolase (sEH), a target for various therapeutic interventions. The synthesized ureas demonstrated significant inhibitory activity, offering insights into the development of sEH inhibitors for treating cardiovascular and inflammatory diseases (Butov et al., 2017).
Antinociceptive Properties
A study on propanamide derivatives evaluated their antinociceptive activity, comparing them with standards like dipyrone and aspirin. Certain derivatives were found to be significantly more active, suggesting their potential as novel pain management agents (Önkol et al., 2004).
Eigenschaften
IUPAC Name |
3-(1-benzylpiperidin-4-yl)oxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c16-15(18)8-11-19-14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOOIPLMPUSYSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OCCC(=O)N)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381335 |
Source


|
| Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Benzylpiperidin-4-yl)oxy]propanamide | |
CAS RN |
175203-67-5 |
Source


|
| Record name | 3-[(1-Benzylpiperidin-4-yl)oxy]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


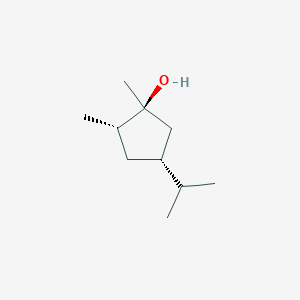
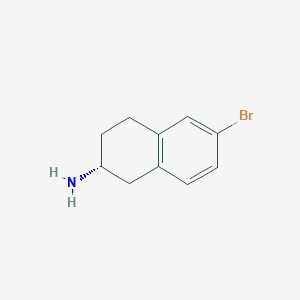
![4-Chloro-7-(2-morpholinoethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B68415.png)



